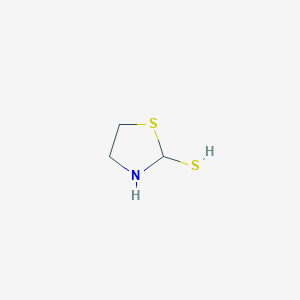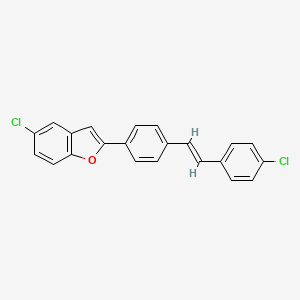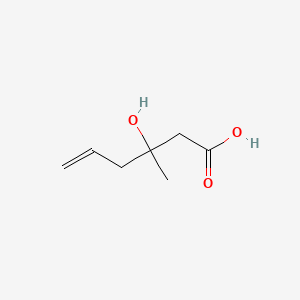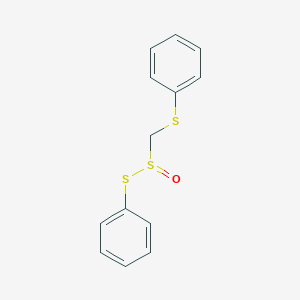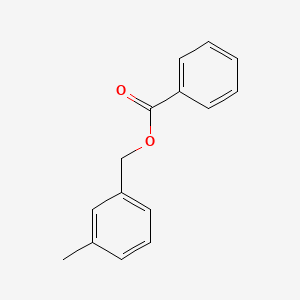
Silane, (1,1-dichloro-2-propenyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dichloro-2-propenyl)trimethyl- is an organosilicon compound with the molecular formula C_6H_12Cl_2Si It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one (1,1-dichloro-2-propenyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dichloro-2-propenyl)trimethyl- typically involves the reaction of trimethylchlorosilane with 1,1-dichloro-2-propene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, (1,1-dichloro-2-propenyl)trimethyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dichloro-2-propenyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The chlorine atoms in the (1,1-dichloro-2-propenyl) group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dichloro-2-propenyl)trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dichloro-2-propenyl)trimethyl- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, making it useful in the formation of stable compounds. The (1,1-dichloro-2-propenyl) group can undergo further chemical modifications, allowing for the creation of a wide range of derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Another organosilicon compound with three methyl groups bonded to silicon.
Allyltrimethylsilane: Similar structure but with an allyl group instead of the (1,1-dichloro-2-propenyl) group.
Trimethylsilyl chloride: Contains three methyl groups and one chlorine atom bonded to silicon.
Uniqueness
Silane, (1,1-dichloro-2-propenyl)trimethyl- is unique due to the presence of the (1,1-dichloro-2-propenyl) group, which imparts distinct chemical reactivity and potential for further functionalization compared to other similar compounds.
Eigenschaften
CAS-Nummer |
51522-98-6 |
|---|---|
Molekularformel |
C6H12Cl2Si |
Molekulargewicht |
183.15 g/mol |
IUPAC-Name |
1,1-dichloroprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C6H12Cl2Si/c1-5-6(7,8)9(2,3)4/h5H,1H2,2-4H3 |
InChI-Schlüssel |
SEMKEMJJIRKOMU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C=C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
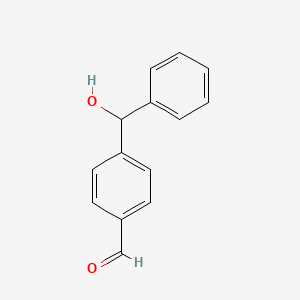
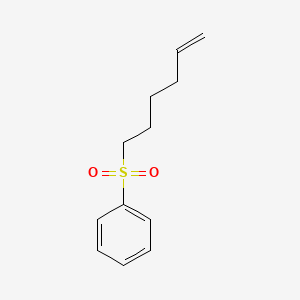
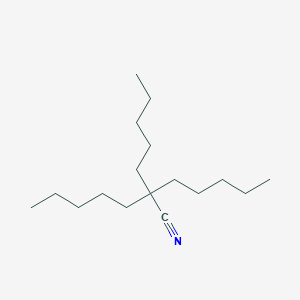


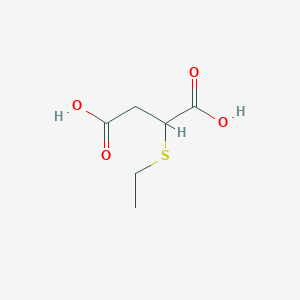

![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
